REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[O:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8](=[O:15])[CH2:7][CH2:6]1.[Br:16]Br>C(Cl)Cl>[Br:16][C:12]1[CH:13]=[C:14]2[C:9]([C:8](=[O:15])[CH2:7][CH2:6][O:5]2)=[CH:10][CH:11]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
ice water
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.296 g
|
Type
|
reactant
|
Smiles
|
O1CCC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for about 7 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a round bottom flask kept at 0° C.
|
Type
|
STIRRING
|
Details
|
After the reaction mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for an hour
|
Type
|
EXTRACTION
|
Details
|
the product was extracted 3 times from the aqueous phase with EtOAc
|
Type
|
WASH
|
Details
|
The resultant organic phase was washed once with brine
|
Type
|
CUSTOM
|
Details
|
dried under Na2SO4
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the solid formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
7 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(CCOC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.51 mmol | |
AMOUNT: MASS | 0.361 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |